molecular formula C13H16ClFN2O B3027960 6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid CAS No. 1439902-51-8

6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid

Cat. No.: B3027960
CAS No.: 1439902-51-8
M. Wt: 270.73
InChI Key: LYLVCBCRLZUJBQ-UHFFFAOYSA-N
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Description

6’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride typically involves a multi-step process. One common method includes the reaction of a quinoline derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of a quinoline oxide derivative, while reduction may yield a reduced form of the spiro compound.

Scientific Research Applications

6’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6’-fluoro-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
  • tert-Butyl 8’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate

Uniqueness

6’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride is unique due to its specific spiro linkage and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluorospiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-1-2-11-9(7-10)8-13(12(17)16-11)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLVCBCRLZUJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C=CC(=C3)F)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-51-8
Record name Spiro[piperidine-4,3′(2′H)-quinolin]-2′-one, 6′-fluoro-1′,4′-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 2
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 3
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 4
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 5
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 6
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid

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